molecular formula C17H23N3O2 B8226520 tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate

Katalognummer B8226520
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: MJQICJNSWLWZDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23N3O2 . It is also known by other names such as “Bilastine Impurity 1” and "TERT-BUTYL 4- (1H-BENZIMIDAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” can be represented by the InChI code: InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19) . The Canonical SMILES representation is CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is 301.4 g/mol . It has a computed XLogP3-AA value of 2.9, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass are both 301.17902698 g/mol . The compound is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Synthesis as an Intermediate : Tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate derivatives are synthesized as key intermediates in the creation of biologically active compounds, such as crizotinib. These compounds are synthesized through multi-step processes, confirming their structures via MS and NMR spectrum techniques (Kong et al., 2016).

  • Role in Anticancer Drug Synthesis : This compound serves as an important intermediate for small molecule anticancer drugs. The synthesis involves steps like nucleophilic substitution and halogenation reactions. This indicates its utility in developing drugs to overcome resistance in cancer treatments (Zhang et al., 2018).

  • Asymmetric Synthesis : Efficient and practical asymmetric synthesis of this compound, especially as an intermediate for nociceptin antagonists, highlights its significance in pharmaceutical synthesis. This process involves diastereoselective reduction and isomerization steps (Jona et al., 2009).

Applications in Sensor Technology

  • Luminescent Sensors : Imidazole derivatives of tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate have been developed as luminescent sensors for the detection of cyanide and mercury ions. These compounds exhibit selectivity towards specific ions, demonstrating their potential in environmental monitoring (Emandi et al., 2018).

Chemical Structure Analysis

  • X-ray Diffraction Studies : X-ray diffraction studies of tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate derivatives provide insights into their molecular structure and interactions. This is crucial for understanding the physical and chemical properties of these compounds (Sanjeevarayappa et al., 2015).

Wirkmechanismus

As an impurity of Bilastine , “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” may share similar mechanisms of action. Bilastine is a nonsedating H1-antihistamine, which means it works by blocking the action of histamine, a substance in the body that causes allergic symptoms .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name

tert-butyl 4-(benzimidazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)20-12-18-14-6-4-5-7-15(14)20/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQICJNSWLWZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1H-Benzimidazole (300 mg) was dissolved in N,N-dimethylformamide (6 ml), added with sodium hydride (60%, in oil, 122 mg) and stirred at room temperature for 1 hour. Subsequently, the reaction mixture was added with 1-(tert-butoxycarbonyl)-4-(p-toluenesulfonyloxy)piperidine (1.08 g) and further stirred at room temperature for 23 hours and at 60° C. for 2 hours. The reaction mixture was added with water (10 ml) and extracted twice with ethyl acetate (10 ml). The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate) to obtain 192 mg of the title compound. Yield: 25%.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.